N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxazole ring, a phthalimide moiety, and a trimethylphenyl group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phthalimide Moiety: The phthalimide group is introduced via a condensation reaction between phthalic anhydride and an amine derivative.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group is incorporated through a Friedel-Crafts acylation reaction using trimethylbenzoyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
- **2-[(5-methyl-1,2-oxazol-3-yl)formamido]-N-(2,4,6-trimethylphenyl)acetamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxo-2-(2,4,6-trimethylphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-11-7-12(2)19(13(3)8-11)25-21(27)16-6-5-15(10-17(16)22(25)28)20(26)23-18-9-14(4)29-24-18/h5-10H,1-4H3,(H,23,24,26) |
InChI Key |
RGPNZINWWOEPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NOC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.